molecular formula C18H15NO5 B12922805 9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl- CAS No. 28333-08-6

9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl-

Cat. No.: B12922805
CAS No.: 28333-08-6
M. Wt: 325.3 g/mol
InChI Key: NAYAWQCLUGXUJD-UHFFFAOYSA-N
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Description

9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl-: is a chemical compound that belongs to the acridinone family. Acridinones are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This particular compound is characterized by the presence of acetyloxy groups and a methyl group attached to the acridinone core, which can influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl- typically involves multi-step organic reactions. One common method includes the acetylation of 9(10H)-acridinone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The methylation of the acridinone core can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, 9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in the visualization of biological processes and the study of cellular functions.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit anticancer, antimicrobial, or antiviral activities, making them candidates for drug development.

Industry: In the industrial sector, the compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to emit light upon excitation makes it valuable for optoelectronic applications.

Mechanism of Action

The mechanism of action of 9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl- depends on its specific application. In biological systems, it may interact with cellular components such as DNA, proteins, or enzymes, leading to various biological effects. The acetyloxy groups can enhance the compound’s ability to penetrate cell membranes, while the acridinone core can interact with nucleic acids or other biomolecules.

Comparison with Similar Compounds

    9(10H)-Acridinone: The parent compound without the acetyloxy and methyl groups.

    9,10-Dimethylanthracene: A related compound with similar photophysical properties.

    Coumarin Derivatives: Compounds with similar structural features and applications in fluorescence and medicinal chemistry.

Uniqueness: The presence of acetyloxy and methyl groups in 9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl- distinguishes it from other similar compounds. These functional groups can influence its chemical reactivity, photophysical properties, and biological activity, making it a unique and valuable compound for various applications.

Properties

CAS No.

28333-08-6

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

(1-acetyloxy-10-methyl-9-oxoacridin-3-yl) acetate

InChI

InChI=1S/C18H15NO5/c1-10(20)23-12-8-15-17(16(9-12)24-11(2)21)18(22)13-6-4-5-7-14(13)19(15)3/h4-9H,1-3H3

InChI Key

NAYAWQCLUGXUJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=CC=CC=C3N2C

Origin of Product

United States

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